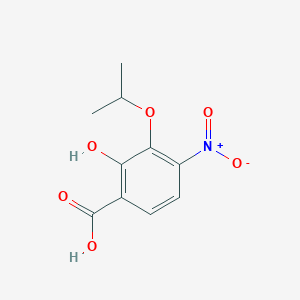
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO6. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, isopropoxy, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid typically involves a multi-step process. One common method starts with 2-hydroxy-4-nitrobenzoic acid as the precursor. The hydroxyl group at the 3-position is then alkylated using isopropyl iodide in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2-hydroxy-3-isopropoxy-4-nitrobenzaldehyde or this compound.
Reduction: Formation of 2-hydroxy-3-isopropoxy-4-aminobenzoic acid.
Substitution: Formation of 2-hydroxy-3-methoxy-4-nitrobenzoic acid.
Scientific Research Applications
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzoic acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-nitrobenzoic acid: Lacks the isopropoxy group, making it less lipophilic.
3-Hydroxy-4-nitrobenzoic acid: Differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
2-Hydroxy-3-methoxy-4-nitrobenzoic acid: Contains a methoxy group instead of an isopropoxy group, influencing its chemical properties.
Uniqueness
2-Hydroxy-3-isopropoxy-4-nitrobenzoic acid is unique due to the presence of the isopropoxy group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H11NO6 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-hydroxy-4-nitro-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H11NO6/c1-5(2)17-9-7(11(15)16)4-3-6(8(9)12)10(13)14/h3-5,12H,1-2H3,(H,13,14) |
InChI Key |
GFSQPYNPKPTBAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















